molecular formula C17H17ClN2O3 B4226898 1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

Cat. No. B4226898
M. Wt: 332.8 g/mol
InChI Key: QGNOLFMCZYEVSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to the specified compound, often involves the formation of benzimidazole rings followed by substitution reactions to introduce various functional groups. For instance, Zarrinmayeh et al. (1998) synthesized a series of benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists, emphasizing the significance of the (4-chlorophenoxy)methyl group and various substitutions to achieve desired biological activities (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

Molecular structure analysis, including Hirshfeld surface analysis, provides insight into the intermolecular interactions present in the solid state of the crystal, which can account for the stability of the molecule. Naveen et al. (2018) utilized Hirshfeld surface analysis for a novel pyrazole derivative, highlighting the importance of C—H⋯π and Cg⋯Cg interactions (Naveen et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of benzimidazole derivatives are influenced by their functional groups. Sánchez-Moreno et al. (2003) discussed the acid-base properties of (1H-benzimidazol-2-yl-methyl)phosphonate, highlighting intramolecular hydrogen-bond formation in aqueous solutions (Sánchez-Moreno et al., 2003).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity are crucial for understanding the behavior of chemical compounds. The synthesis and properties of stereoisomers of 2-substituted 5-hydroxymethyl-5-(2,4-disubstituted 1,3,5-triazin-6-yl)amino-1,3-dioxanes by Kraiz and Remizov (2004) explored these aspects, providing valuable information on the physical characteristics of similar compounds (Kraiz & Remizov, 2004).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application and handling of chemical compounds. The study by Ozelcaglayan et al. (2012) on the synthesis and electrochemical properties of a new benzimidazole derivative as the acceptor unit in donor–acceptor–donor type polymers explores these properties in depth (Ozelcaglayan et al., 2012).

properties

IUPAC Name

1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-12-5-7-14(8-6-12)23-11-13(22)9-20-16-4-2-1-3-15(16)19-17(20)10-21/h1-8,13,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOLFMCZYEVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
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1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 6
1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

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